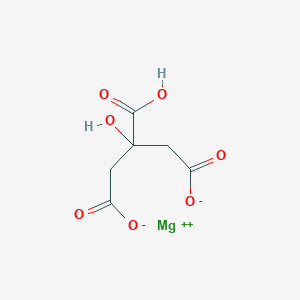

Magnesium citrate dibasic, anhydrous(Magnesium content = 10.8-11.8%)

描述

Contextual Significance of Magnesium Citrate (B86180) Dibasic in Modern Chemistry

In contemporary chemical research, magnesium citrate dibasic holds significance as a versatile metal-organic compound. wikipedia.org Its importance stems from its well-defined composition and its role as a readily available source of both magnesium ions and citrate ligands. The synthesis of magnesium citrate dibasic is a straightforward acid-base reaction, typically involving the neutralization of citric acid with a magnesium base such as magnesium oxide or magnesium carbonate under controlled conditions. chemicalbook.comresearchgate.net This accessibility makes it a valuable starting material and reagent in various chemical disciplines. The citrate ligand, being a polydentate carboxylate, can form stable chelate complexes, which is a key aspect of its chemical behavior and utility.

Scope and Focus of Current Academic Inquiry

Current research on magnesium citrate dibasic extends beyond its basic characterization into several advanced areas of chemical science. A significant focus is on its application in materials science as a precursor for the synthesis of novel nanomaterials. For instance, the thermal decomposition (thermolysis) of magnesium citrate has been demonstrated as a viable method for producing nanocrystalline magnesium oxide. researchgate.net This process allows for the formation of magnesium oxide with controlled grain sizes, a critical parameter for its catalytic and electronic properties. researchgate.net

Another area of active investigation is its use as a self-templating agent in the creation of porous materials. During the carbonization process, magnesium citrate decomposes to form magnesium oxide nanoparticles that act as a template, leading to the generation of mesoporous carbon materials with high specific surface areas and ordered pore structures. researchgate.net In polymer chemistry, research has explored the use of initiated Chemical Vapor Deposition (iCVD) to create thin polymer films on magnesium citrate powder, highlighting its role as a substrate in advanced coating technologies. researchgate.net Furthermore, its function as a pH buffering agent is utilized in laboratory settings to maintain stable conditions in biochemical assays. chemimpex.com

Interdisciplinary Relevance within Chemical Sciences

The applications and study of magnesium citrate dibasic demonstrate its interdisciplinary relevance across various branches of chemistry.

Materials Science : It serves as a key precursor for synthesizing high-value materials like nanocrystalline magnesium oxide and as a template for mesoporous carbons, which have applications in catalysis and energy storage. researchgate.net Its use as a substrate for polymer coatings also falls within this domain. researchgate.net

Coordination Chemistry : The interaction between the magnesium ion and the multidentate citrate ligand is of fundamental interest. Studies on its crystal structure, often in hydrated forms like the decahydrate, provide insights into magnesium's coordination preferences and the formation of polynuclear complexes. mdpi.com

Analytical Chemistry : Its capacity to act as a buffering agent makes it a useful component in various analytical and biochemical testing protocols where pH control is critical. chemimpex.com

Nanotechnology : The citrate ion is a well-known stabilizing agent in the synthesis of metallic nanoparticles, such as gold nanoparticles. rsc.org While trisodium (B8492382) citrate is more commonly cited for this purpose, the underlying principle of citrate-capping is directly relevant to the chemistry of magnesium citrate dibasic. rsc.org

Data Tables

Table 1: Chemical and Physical Properties of Magnesium Citrate Dibasic (Anhydrous)

| Property | Value | Source(s) |

| IUPAC Name | magnesium;3-carboxy-3-hydroxypentanedioate | nih.gov |

| CAS Number | 144-23-0 | nih.gov |

| Molecular Formula | C₆H₆MgO₇ | nih.gov |

| Molecular Weight | 214.41 g/mol | nih.gov |

| Appearance | White or almost white hygroscopic powder | scbt.com |

| Solubility | Soluble in water, slightly soluble in water (hydrate form), practically insoluble in ethanol (B145695) | fishersci.bemagnesia.de |

Table 2: Selected Research Findings Involving Magnesium Citrate Dibasic

| Research Area | Application/Finding | Key Outcome | Source(s) |

| Materials Synthesis | Precursor for Nanocrystalline MgO | Thermal decomposition of magnesium citrate (specifically Mg₃(C₆H₅O₇)₂·10H₂O) yields nanocrystalline magnesium oxide with grain sizes of 7–23 nm. | researchgate.net |

| Porous Materials | Self-Templating Agent | Used to prepare mesoporous carbon materials; the in-situ formation of MgO nanoparticles during carbonization creates a porous structure. | researchgate.net |

| Polymer Chemistry | Substrate for Polymer Coating | Encapsulated with thin polymer films using initiated Chemical Vapor Deposition (iCVD) to modify surface properties. | researchgate.net |

| Biochemical Research | Buffering Agent | Employed in laboratory assays to stabilize pH due to its buffering capacity. | chemimpex.com |

Structure

3D Structure of Parent

属性

Key on ui mechanism of action |

... The NK(2), and to a lesser extent the NK(1), receptors have been shown to be involved with citric acid-induced bronchoconstriction in the guinea pig, which is in part mediated by endogenously released bradykinin. Tachykinins and bradykinin could also modulate citric acid-induced bronchoconstriction. ... Bronchoconstriction induced by citric acid inhalation in the guinea pig, mainly caused by the tachykinin NK(2) receptor, is counteracted by bronchoprotective NO after activation of bradykinin B(2) and tachykinin NK(1) receptors in airway epithelium. ... A concentration of 47.6 mmol/L of citric acid (pH 2.3) in water led to total cell death within three minutes of incubation /with gingival fibroblasts (GF)/. Media containing 23.8 mmol/L and 47.6 mmol/L of citric acid exerted strong cytotoxicity (47 to 90 per cent of cell death) and inhibited protein synthesis (IC50 = 0.28 per cent) of GF within three hours of incubation. Incubation of cells in a medium containing 11.9 mmol/L of citric acid also suppressed the attachment and spreading of fibroblasts on culture plates and Type I collagen, with 58 per cent and 22 per cent of inhibition, respectively. Culture medium supplemented with 11.9, 23.8 and 47.6 mmol/L of citric acid also led to extracellular acidosis by decreasing the pH value from 7.5 to 6.3, 5.2 and 3.8, respectively. Inhalation of citric acid (CA) causes airway constriction and coughing. To investigate the role of mast cells in CA-induced airway constriction and cough, three experiments using guinea pigs were carried out. In the first experiment, /the authors/ used compound 48/80 to deplete mast cells, cromolyn sodium to stabilize mast cells, MK-886 to inhibit synthesis of leukotrienes, pyrilamine to antagonize histamine H1 receptor, methysergide to antagonize serotonin receptor, and indomethacin to inhibit cyclooxygenase. In the second experiment, compound 48/80-pretreated animals were divided into 2 parts; the first one was used to test the role of exogenous leukotriene (LT) C4, while the second one to test the role of exogenous histamine. Decreases in respiratory compliance (Crs) and forced expiratory volume in 0.1 sec (FEV0.1) were used as indicators for airway constriction in anesthetized guinea pigs. CA-induced cough was recorded for 12 min using a barometric body plethysmograph in conscious animals. In the third experiment, the activation of mast cells upon CA inhalation was investigated by determining lung tissue or arterial plasma histamine concentration in animals. Exposure to CA induced marked airway constriction and increase in cough number. Compound 48/80, cromolyn sodium, MK-886 and pyrilamine, but not indomethacin or methysergide, significantly attenuated CA-induced airway constriction and cough. Injection of LTC4 or histamine caused a significant increase in CA-induced airway constriction and cough in compound 48/80-pretreated animals. In addition, CA inhalation caused significant increase in lung tissue and plasma histamine concentrations, which were blocked by compound 48/80 pretreatment. These results suggest that mast cells play an important role in CA aerosol inhalation-induced airway constriction and cough via perhaps mediators including LTs and histamine. |

|---|---|

CAS 编号 |

144-23-0 |

分子式 |

C6H8MgO7 |

分子量 |

216.43 g/mol |

IUPAC 名称 |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI 键 |

ROYPGAQNKYWYDI-UHFFFAOYSA-N |

规范 SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

沸点 |

Decomposes (NTP, 1992) Decomposes |

颜色/形态 |

Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution Colorless, translucent crystals or powder Rhombic crystals from water with 1 mol of water of crystallization |

密度 |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink 1.665 g/cu cm at 20 °C BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C Density: 1.542 g/cu cm /Citric acid monohydrate/ White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/ |

闪点 |

100 °C |

熔点 |

307 °F (anhydrous) (NTP, 1992) 153 °C |

其他CAS编号 |

7779-25-1 144-23-0 |

物理描述 |

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999) Pellets or Large Crystals; NKRA; Other Solid; Pellets or Large Crystals, Liquid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Liquid; Liquid, Other Solid Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air Colorless and odorless crystals , it has an acid taste; [CAMEO] Deliquescent; [CHEMINFO] Green to blue crystals or powder; [MSDSonline] Solid COLOURLESS CRYSTALS. White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry ai |

Pictograms |

Irritant |

相关CAS编号 |

141633-96-7 |

溶解度 |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Very soluble in water; freely soluble in ethanol; soluble in ether In water, 3.83X10+5 mg/L at 25 °C Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform 592.0 mg/mL Solubility in water, g/100ml at 20 °C: 59 Very soluble in water, slightly soluble in ether Freely soluble (in ethanol) |

同义词 |

magnesium citrate Mg citrate |

产品来源 |

United States |

Synthetic Methodologies and Process Optimization for Magnesium Citrate Dibasic

Laboratory-Scale Synthesis Protocols

In a laboratory setting, the synthesis of magnesium citrate (B86180) dibasic prioritizes precision and control over reaction variables to ensure the formation of the correct salt and to minimize impurities.

The common laboratory routes involve the neutralization of citric acid with magnesium-containing bases, primarily magnesium carbonate (MgCO₃) or magnesium hydroxide (B78521) (Mg(OH)₂). meixi-mgo.combrainly.com

Magnesium Carbonate Pathway: This reaction involves dissolving citric acid in an aqueous solution and gradually adding magnesium carbonate. The reaction proceeds as an acid-base neutralization, producing magnesium citrate dibasic, water, and carbon dioxide gas. reddit.com A typical protocol involves dissolving citric acid in water, followed by the addition of the magnesium precursor. nih.gov The effervescence from the release of CO₂ is a characteristic of this pathway.

Chemical Equation: MgCO₃ + C₆H₈O₇ → Mg(C₆H₆O₇) + H₂O + CO₂

Magnesium Hydroxide Pathway: Similar to the carbonate route, this pathway is a neutralization reaction where magnesium hydroxide reacts with citric acid to form the salt and water. brainly.com This method avoids the effervescence associated with the carbonate precursor. A described synthesis method involves the use of both magnesium carbonate and magnesium hydroxide in a sequential addition to a citric acid solution.

Chemical Equation: Mg(OH)₂ + C₆H₈O₇ → Mg(C₆H₆O₇) + 2H₂O

Table 1: Comparison of Laboratory-Scale Precursors

| Precursor | Reaction Type | Byproducts | Key Observation |

|---|---|---|---|

| Magnesium Carbonate | Acid-Base Neutralization | Water (H₂O), Carbon Dioxide (CO₂) | Effervescence |

| Magnesium Hydroxide | Acid-Base Neutralization | Water (H₂O) | No gas evolution |

Achieving the correct 1:1 stoichiometry for dibasic magnesium citrate is critical to prevent the formation of other salts, such as trimagnesium dicitrate. This requires careful control over several parameters.

pH Monitoring: The pH of the reaction mixture is a crucial control point. The pH is typically maintained in a range of 5 to 8. meixi-mgo.com For high precision, a narrower pH range of 6.8 to 7.2 is recommended to prevent the formation of tribasic salts. The gradual addition of the magnesium precursor is essential for continuous and accurate pH monitoring.

Temperature Control: The reaction is often carried out at an elevated temperature to ensure the complete dissolution of reactants and to facilitate the reaction. A common reaction temperature is approximately 70°C. meixi-mgo.com

Molar Ratios: The stoichiometry of the reactants is carefully calculated and measured to favor the formation of the dibasic salt. One laboratory synthesis protocol describes dissolving 10.0 mmol of citric acid monohydrate and reacting it with 10.0 mmol of magnesium carbonate to yield magnesium hydrogen citrate dihydrate. nih.gov

Once the reaction is complete, the isolation of solid magnesium citrate dibasic is achieved through crystallization.

Cooling Crystallization: The most common method involves cooling the reaction solution, which reduces the solubility of the magnesium citrate and induces the formation of crystals. meixi-mgo.comgoogle.com

Washing: After crystallization, the product is typically washed to remove any unreacted starting materials or soluble impurities. Hot deionized water is often used for this washing step. meixi-mgo.com

Hydrate (B1144303) Formation: Magnesium citrate can crystallize with varying amounts of water, forming different hydrates. mdpi.com Magnesium hydrogen citrate dihydrate, Mg(HC₆H₅O₇)(H₂O)₂, is one form that has been synthesized and characterized. nih.gov The pentahydrate form is also known and is soluble in about five parts of water when freshly prepared. google.com The specific hydrate obtained can be influenced by factors such as temperature. mdpi.com

Industrial-Scale Production Routes

On an industrial scale, the synthesis prioritizes efficiency, cost-effectiveness, and yield, while maintaining high product quality.

In large-scale manufacturing, magnesium oxide (MgO) is a frequently used precursor due to its high magnesium content by weight, cost-effectiveness, and rapid reaction rate compared to other magnesium sources.

The production process generally follows these steps:

A calculated amount of citric acid is dissolved in purified water within a large reactor. meixi-mgo.comgoogle.com

The solution is heated, typically to around 70°C, to ensure the citric acid is fully dissolved. meixi-mgo.comgoogle.com

Food-grade magnesium oxide is then slowly added to the reactor. meixi-mgo.comgoogle.com

The reaction is an acid-base neutralization that is exothermic, so the temperature must be controlled, for instance, by not allowing it to exceed 90°C. meixi-mgo.com

The mixture is allowed to react for several hours (e.g., 3-4 hours) with repeated stirring, during which a large amount of white magnesium citrate precipitate is formed. meixi-mgo.comgoogle.com

Chemical Equation: MgO + C₆H₈O₇ → Mg(C₆H₆O₇) + H₂O

Table 2: Typical Industrial Process Parameters (MgO Route)

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Primary Reactants | Magnesium Oxide, Citric Acid | High magnesium content and efficient neutralization |

| Initial Temperature | ~70°C | Dissolve citric acid completely meixi-mgo.comgoogle.com |

| Reaction Temperature | Controlled not to exceed 90°C | Manage exothermic reaction meixi-mgo.com |

| Reaction Time | 3-4 hours | Ensure complete precipitation meixi-mgo.comgoogle.com |

Post-reaction, the magnesium citrate slurry undergoes several processing steps to yield a pure, dry, and stable final product.

Purification: In some processes, minor additions are made for purification. For example, a small amount of dilute acetic acid may be added to control the lead content in the final product. meixi-mgo.comgoogle.com

Solid-Liquid Separation: When the precipitate content is sufficiently high (e.g., over 50%), solid-liquid separation is initiated. google.com This is commonly achieved using centrifugal dehydration to efficiently remove the bulk of the liquid. google.com

Drying: Drying is a critical, often multi-stage, process to remove residual water and water of crystallization to achieve the desired product specifications.

An initial low-temperature drying step at 70-88°C can be used to obtain magnesium citrate containing crystal water. google.comgoogle.com

For an anhydrous product, the temperature is raised significantly, for instance to 150°C, and held for an extended period, such as 60 hours. google.com The United States Pharmacopeia (USP) specifies that a product labeled anhydrous should lose no more than 2.0% of its weight upon drying. drugfuture.com

Sieving: After drying and cooling, the product is sieved to achieve the required particle size distribution for the final crystal or powder product. meixi-mgo.com

Novel Synthetic Approaches and Sustainable Production

Recent advancements in the synthesis of magnesium citrate dibasic have focused on improving efficiency, sustainability, and economic viability. These novel approaches leverage industrial byproducts as raw materials, optimize product recovery techniques, and explore innovative reaction pathways that yield valuable co-products.

Utilization of Waste Bitterns as Magnesium Sources

A significant advancement in sustainable chemical production is the utilization of waste bitterns from sea-salt production as a source of magnesium. For every ton of sea-salt produced, approximately one cubic meter of bittern is generated as a byproduct. researchgate.net This "exhausted brine" is a concentrated source of various minerals, with magnesium being particularly abundant. researchgate.netenea.it

Bitterns from saltworks can have magnesium concentrations ranging from 44 g/L to 58 g/L. researchgate.net The process of extracting magnesium typically involves a sequential two-step process. First, magnesium is precipitated from the bittern, often as magnesium hydroxide (Mg(OH)₂), by adding an alkaline solution like sodium hydroxide (NaOH) or ammonia (B1221849) solution. researchgate.netnih.govuksw.edu Research has shown that at NaOH/Mg molar ratios of 2.70-2.75 and a pH range of 9.5-10.0, over 99% of the magnesium can be precipitated from the bittern. nih.gov This yields a high-purity magnesium hydroxide precipitate which can then be used as a starting material for the synthesis of magnesium citrate dibasic by reacting it with citric acid. futurefoodsystems.com.aumeixi-mgo.com

This approach not only provides a cost-effective and sustainable source of magnesium but also addresses the environmental concerns associated with the disposal of large quantities of brine from desalination and salt production plants. enea.itenea.it The valorization of these waste streams transforms a potential pollutant into a valuable resource, aligning with the principles of a circular economy. enea.itenea.itunipa.it

| Source of Bittern | Initial Magnesium Concentration | Precipitation Efficiency | Recovered Magnesium Compound |

|---|---|---|---|

| Egyptian Saltwork | 58 g/L | >99% (at pH 9.5-10.0) | Mg(OH)₂ (94% purity) |

| Western Australian Saltwork | 44 g/L | Data not available | Magnesium Hydrate |

Crystallization and Spray Drying Techniques for Product Recovery

The recovery and final form of magnesium citrate dibasic are crucial for its quality and application. Traditional methods often involve crystallization through cooling or evaporation, but modern techniques like spray drying offer significant advantages. mdpi.commedigraphic.com

Crystallization is a common method for producing citrate salts. mdpi.com Reactive crystallization, where the chemical reaction and crystallization occur simultaneously, is a promising method for compounds like magnesium citrate due to the significant solubility differences between the reactants and the final product. mdpi.com The process involves reacting a magnesium source, such as magnesium hydroxide, with citric acid. meixi-mgo.com After the reaction, the solution is cooled to induce crystallization. The resulting crystals are then washed and dried to obtain the final product. meixi-mgo.com

Spray drying has emerged as a superior technique for producing high-purity, powdered magnesium compounds. futurefoodsystems.com.au This method converts a liquid feed—a solution or suspension of magnesium citrate—into a dry powder in a single step. researchgate.netmedigraphic.com In a notable study, a solution of magnesium citrate, synthesized from magnesium hydrate derived from waste bitterns, was successfully processed using an industrial spray dryer. futurefoodsystems.com.au The results demonstrated the production of a less sticky powder with a high recovery rate of over 86% and an exceptional purity of 99.8%. futurefoodsystems.com.au

Compared to traditional oven drying, spray drying can produce powders with different physical properties, such as lower bulk density. medigraphic.commedigraphic.com While residual moisture content might be slightly higher in spray-dried products, it generally remains well within acceptable limits. medigraphic.commedigraphic.com The efficiency and consistency of spray drying make it an attractive technology for the large-scale industrial production of high-grade magnesium citrate dibasic. futurefoodsystems.com.au

| Recovery Technique | Key Advantages | Reported Purity | Reported Recovery Rate |

|---|---|---|---|

| Crystallization | Well-established method, suitable for various scales | Dependent on process control | Data not available |

| Spray Drying | Fast, continuous process, produces fine powder, high purity | 99.8% | >86% |

Reaction with Elemental Magnesium for Hydrogen Co-production

An innovative synthetic route involves the direct reaction of elemental magnesium metal with citric acid. youtube.comrjpbcs.comgoogle.com This reaction is notable not only for producing magnesium citrate but also for the co-production of high-purity hydrogen gas (H₂), a clean energy carrier. youtube.comrjpbcs.com

The reaction proceeds as follows: Mg + H₃C₆H₅O₇ → Mg(HC₆H₅O₇) + H₂

Studies have shown that magnesium metal reacts readily with aqueous solutions of citric acid, leading to the evolution of hydrogen gas. youtube.comrjpbcs.com The rate and volume of hydrogen generation can be controlled by adjusting the concentration of the citric acid. For instance, a 50% solution of citric acid in water reacts with magnesium powder to completion within 30 minutes at room temperature, while a 20% solution results in a slower, more gradual evolution over 90 minutes. rjpbcs.com

This method presents an economically viable process for hydrogen production, as the magnesium is converted into a valuable pharmaceutical-grade product, magnesium citrate. rjpbcs.com The reaction can be carried out in various water sources, including seawater, which enhances its applicability. rjpbcs.com The process is efficient, safe, and does not require catalysts or additives, minimizing processing time and complexity. rjpbcs.com The resulting magnesium citrate can be recovered from the solution by filtration and evaporation of the excess water. youtube.com

| Reactants | Products | Key Features | Controlling Factors |

|---|---|---|---|

| Elemental Magnesium, Citric Acid | Magnesium Citrate, Hydrogen Gas | Co-production of a valuable chemical and a clean fuel | Citric acid concentration, Temperature |

Advanced Characterization and Structural Elucidation of Magnesium Citrate Dibasic

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of magnesium citrate (B86180) dibasic by examining its interaction with electromagnetic radiation. Different spectroscopic methods provide unique insights into its vibrational modes and atomic connectivity.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within magnesium citrate dibasic. The infrared spectrum reveals the vibrational modes of the molecule, which are influenced by the coordination of the magnesium ion to the citrate ligand.

A key feature in the FTIR spectrum of magnesium citrate is a broad absorption band typically observed in the 3000-3800 cm⁻¹ region, which is characteristic of the stretching vibration of hydroxyl (-OH) groups from the citrate molecule and any associated water molecules. researchgate.net The presence of magnesium has a notable influence on the carbonyl group of the citrate. The interaction between the magnesium cation and the carbonyl oxygen atom can cause a broadening of the carbonyl peak in the spectrum. unipa.it This interaction is a clear indicator of the formation of the magnesium citrate salt, distinguishing it from citric acid. unipa.it The analysis of the carboxylate bands provides further evidence of salt formation, as these bands are significantly different from those in the free acid. researchgate.net

Table 1: Key FTIR Vibrational Modes for Magnesium Citrate

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3800 | O-H Stretching | Hydroxyl (-OH) |

| ~1700 (broadened) | C=O Stretching | Carbonyl (Carboxylate) |

Note: The exact peak positions can vary depending on the hydration state and specific crystalline form of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. ¹H-NMR provides information about the hydrogen atoms (protons), while ¹³C-NMR probes the carbon skeleton of the citrate molecule.

For magnesium citrate dibasic, NMR analysis confirms the integrity of the citrate backbone.

¹H-NMR would be expected to show signals corresponding to the methylene (-CH₂-) protons and the hydroxyl (-OH) proton of the citrate anion. The chemical environment of these protons would be confirmed by their chemical shifts and splitting patterns.

¹³C-NMR would reveal distinct signals for the different carbon atoms in the citrate molecule, including the carboxylate carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbons.

While NMR is a standard tool for structural confirmation, specific, detailed ¹H-NMR and ¹³C-NMR spectral data for magnesium citrate dibasic are not extensively reported in readily available scientific literature. However, the expected chemical shifts for the citrate anion would provide a clear fingerprint for its presence in the compound.

Table 2: Illustrative Expected Chemical Shifts for the Citrate Anion in NMR

| Nucleus | Atom Type | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Methylene (-CH₂-) | ~2.5 - 2.9 (as two doublets) |

| ¹³C | Methylene (-CH₂-) | ~45 |

| ¹³C | Quaternary Carbon (-C-OH) | ~75 |

Note: This table is illustrative of the expected chemical shifts for a citrate moiety and is not based on experimentally reported data for magnesium citrate dibasic specifically.

Raman spectroscopy provides vibrational data that is complementary to FTIR. It detects changes in the polarizability of a molecule's electron cloud during vibration. For magnesium citrate dibasic, Raman spectroscopy can offer additional insights into the skeletal vibrations of the citrate molecule and the coordination environment of the magnesium ion. The Raman spectrum of magnesium citrate displays a series of characteristic peaks corresponding to its unique vibrational modes. researchgate.net

Table 3: Major Raman Shifts for Magnesium Citrate

| Raman Shift (cm⁻¹) | Probable Vibrational Mode |

|---|---|

| ~2900 - 3000 | C-H Stretching |

| ~1700 | C=O Stretching |

| ~1400 | C-H Bending |

| ~1100 | C-C Skeletal Stretching |

Note: Peak positions are approximate and based on typical spectra for magnesium citrate. researchgate.net

Diffraction-Based Structural Analysis

Diffraction techniques are essential for determining the long-range atomic order in crystalline solids. By analyzing how X-rays are scattered by the electron clouds of atoms arranged in a crystal lattice, the precise three-dimensional structure of the material can be determined.

X-ray Diffraction (XRD) is the primary method for identifying the crystalline phases of a material. researchgate.net The XRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the crystal structure. For magnesium citrate dibasic, XRD is used to confirm its identity and crystallinity. nih.govresearchgate.net The experimental diffraction pattern can be compared to standard patterns in databases, such as the International Centre for Diffraction Data (ICDD) PDF-2 database, to verify the presence of the correct crystalline form. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) is particularly useful for characterizing polycrystalline materials and identifying different polymorphic forms—crystals with the same chemical formula but different arrangements of atoms. The study of magnesium citrate and its hydrated forms has revealed complex structural arrangements.

Detailed structural analysis of related compounds, such as magnesium hydrogen citrate dihydrate, has been successfully performed using high-resolution synchrotron X-ray powder diffraction data. nih.gov These studies reveal critical details about the coordination of the magnesium ion. In magnesium hydrogen citrate dihydrate, for instance, the Mg²⁺ cation is octahedrally coordinated. nih.gov The citrate anion acts as a chelating agent, binding to the magnesium ion in different ways. In one structure, the citrate triply chelates to the magnesium through the hydroxyl group, the central carboxylate group, and one of the terminal carboxylate groups. nih.gov In another, it doubly chelates through the hydroxyl and central carboxylate groups. nih.gov These detailed structural insights, derived from powder diffraction data, are crucial for understanding the properties of these compounds. The analysis also highlights the prominence of strong O—H⋯O hydrogen bonds in building the crystal structures. nih.gov

Table 4: Crystallographic Data for a Magnesium Citrate Compound

| Parameter | Magnesium Hydrogen Citrate Dihydrate |

|---|---|

| Coordination Geometry | Octahedral MgO₆ |

| Citrate Chelation | Triple (hydroxyl, central carboxylate, terminal carboxylate) |

| Citrate Conformation | trans, trans |

| Bonding | Significant covalent character in Mg-O bonds |

| Intermolecular Forces | Strong O—H⋯O hydrogen bonds |

Source: Data derived from studies on magnesium citrates using powder diffraction. nih.gov

X-ray Diffraction (XRD) for Crystalline Phase Identification

Single-Crystal X-ray Diffraction for Unit Cell Determination

Single-crystal X-ray Diffraction (SC-XRD) is a powerful non-destructive technique that provides precise information about the internal lattice of a crystalline substance. carleton.edu This includes the dimensions of the unit cell, bond lengths, bond angles, and the specific arrangement of atoms. The method is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. youtube.com When a monochromatic X-ray beam interacts with the crystal, it produces a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots can be analyzed to solve the crystal structure. carleton.eduyoutube.com

While the structures of several solid magnesium citrates have been characterized by X-ray crystallography, specific single-crystal data for the dibasic form is not as prevalent as data from powder diffraction methods. wikipedia.orgnih.gov However, analysis of related magnesium citrate compounds illustrates the type of data obtained. For instance, the crystal structure of magnesium hydrogen citrate dihydrate, Mg(HC₆H₅O₇)(H₂O)₂, was solved and refined using synchrotron X-ray powder diffraction data. nih.gov In this structure, the magnesium cation is chelated by the citrate anion and coordinated to water molecules, forming an octahedral coordination polyhedron. nih.gov

Table 1: Example Crystallographic Data for Magnesium Hydrogen Citrate Dihydrate

| Parameter | Value |

| Chemical Formula | Mg(HC₆H₅O₇)(H₂O)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.01335 (4) |

| b (Å) | 18.06841 (9) |

| c (Å) | 7.74738 (4) |

| β (°) | 99.4124 (4) |

| Volume (ų) | 967.64 (1) |

Data derived from synchrotron X-ray powder diffraction. nih.gov

Application of Rietveld Method for Quantitative Phase Analysis

The Rietveld method is a powerful analytical technique applied to powder X-ray diffraction (XRD) data for the quantitative analysis of crystalline materials. rruff.infocore.ac.uk Instead of using a few select peaks, this method involves fitting the entire diffraction pattern with calculated profiles. scispace.com The calculated pattern is generated based on the known crystal structures of all constituent phases in a mixture. researchgate.net A least-squares refinement process minimizes the difference between the observed and calculated patterns, yielding precise quantitative data on the phase composition. rruff.info

A key advantage of the Rietveld method is that it can provide accurate quantitative phase analysis without the need for calibration standards, which are often required for conventional XRD analysis. scispace.comresearchgate.net The weight fraction of each phase in the mixture is determined directly from the refined scale factors and the structural parameters of that phase. rruff.info

In the context of magnesium citrate dibasic, the Rietveld method can be applied to:

Determine the purity of a bulk sample by quantifying the primary magnesium citrate dibasic phase against any crystalline impurities.

Analyze formulated products to determine the exact concentration of magnesium citrate dibasic alongside other crystalline excipients.

Identify and quantify different hydrated forms or polymorphs of magnesium citrate that may coexist in a sample.

The accuracy of the method relies on having high-quality diffraction data and accurate crystal structure models for all phases present in the sample. rruff.info

Thermal and Thermogravimetric Analysis

Thermal analysis techniques are essential for characterizing the physicochemical properties of materials as a function of temperature. For magnesium citrate dibasic, particularly in its hydrated forms, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into its stability, hydration state, and decomposition behavior.

Thermogravimetric Analysis (TGA) for Hydration State and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range. tno.nl This technique is particularly useful for determining the water content (hydration state) of materials like magnesium citrate dibasic tetrahydrate (C₆H₆MgO₇ · 4H₂O). tga.gov.autga.gov.au

When a hydrated sample is heated, it will show distinct mass loss steps corresponding to the removal of water molecules. The temperature at which these losses occur and the percentage of mass lost in each step can help identify the number of water molecules and how tightly they are bound within the crystal structure. For example, the thermal decomposition of magnesium sulfate heptahydrate (MgSO₄·7H₂O) shows multiple, well-defined weight loss events corresponding to dehydration, followed by decomposition at much higher temperatures. tno.nlresearchgate.net A similar pattern would be expected for magnesium citrate dibasic hydrate (B1144303), with initial weight loss due to the release of water, followed by the decomposition of the citrate anion at higher temperatures. unca.edu

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govresearchgate.net It is used to detect thermal transitions, such as melting, crystallization, and glass transitions, by observing endothermic (heat absorbing) or exothermic (heat releasing) events. nih.gov

For magnesium citrate, DSC analysis reveals important information about its thermal stability. A study using DSC on magnesium citrate showed a shallow endothermic peak over the temperature range of 73°C to 181°C, with a maximum at 131°C. researchgate.net This event is characteristic of a dehydration process, where the removal of bound water requires an input of energy. The broad nature of the peak suggests a gradual, multi-step loss of water. Such thermal events are crucial for understanding the stability of the material during processing and storage. researchgate.net

Table 2: DSC Thermal Transition Data for Magnesium Citrate

| Transition Type | Onset Temperature (°C) | Peak Temperature (°C) | End Temperature (°C) |

| Endothermic (Dehydration) | 73 | 131 | 181 |

Data represents the thermal behavior of magnesium citrate over a temperature range of 25-300 °C. researchgate.net

Elemental and Compositional Analysis

Accurate determination of the elemental composition is fundamental to verifying the identity and purity of a chemical compound. For magnesium citrate dibasic, quantifying the magnesium content is a critical quality control parameter.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Magnesium Content

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), also known as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), is a highly sensitive and accurate technique for determining the elemental composition of a sample. qasac-americas.orgrbcsjournal.org The method involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma. The intense heat of the plasma excites the atoms of the elements within the sample, causing them to emit light at their characteristic wavelengths. nih.gov A spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is directly proportional to the concentration of the element in the sample. nih.gov

ICP-OES is widely used for the precise quantification of magnesium in various matrices, including pharmaceutical compounds and raw materials. researchgate.net To analyze magnesium citrate dibasic, a sample is first accurately weighed and digested in acid to create a clear solution. This solution is then introduced into the ICP-OES instrument. By comparing the emission intensity from the sample against that of certified magnesium standard solutions, a precise concentration of magnesium can be determined. qasac-americas.org This analysis confirms that the magnesium content of the compound adheres to theoretical and specified values, such as the 10.8-11.8% range for the anhydrous form. chemimpex.com

Table 3: Summary of Analytical Techniques for Magnesium Citrate Dibasic

| Technique | Purpose | Information Obtained |

| Single-Crystal X-ray Diffraction (SC-XRD) | Crystal Structure Determination | Unit cell dimensions, bond lengths/angles, atomic coordinates |

| Rietveld Method (from Powder XRD) | Quantitative Phase Analysis | Purity, concentration in mixtures, identification of polymorphs |

| Thermogravimetric Analysis (TGA) | Thermal Stability & Composition | Hydration state, decomposition temperatures, water content |

| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Dehydration temperatures, melting points, phase changes |

| Inductively Coupled Plasma (ICP-OES) | Elemental Analysis | Precise quantification of magnesium content |

Atomic Absorption Spectroscopy (AAS) for Quantitative Magnesium Analysis

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique employed for the quantitative determination of specific elements, such as magnesium, in a sample. The fundamental principle of AAS involves measuring the absorption of light by free atoms in a gaseous state.

In the analysis of magnesium citrate dibasic, a solution of the sample is introduced into a flame or graphite furnace, where it is vaporized and atomized. A light beam from a hollow cathode lamp, containing magnesium, is passed through the atomized sample. The magnesium atoms in the sample absorb light at a characteristic wavelength (typically 285.2 nm for magnesium), and the amount of light absorbed is directly proportional to the concentration of magnesium in the sample. csun.edu

Sample Preparation and Interferences:

Proper sample preparation is crucial for accurate AAS analysis. The magnesium citrate dibasic sample is typically dissolved in an acidic solution, often with the addition of a releasing agent like lanthanum chloride. nemi.govnemi.gov This is necessary to mitigate potential chemical interferences from anions such as phosphate (B84403), silicate, and sulfate, which can form stable compounds with magnesium and hinder its atomization. nemi.govnemi.gov Aluminum is another common interferent that can be masked by the addition of lanthanum. nemi.govnemi.gov The pH of the sample solution is also a critical factor, as a pH above 7 can lead to lower magnesium readings. nemi.govnemi.gov

Quantitative Analysis:

To determine the magnesium concentration, a calibration curve is generated using a series of standard solutions with known magnesium concentrations. The absorbance of the unknown sample is then measured and compared to the calibration curve to calculate the precise amount of magnesium present.

| Sample ID | Absorbance | Magnesium Concentration (mg/L) | % Magnesium (w/w) |

|---|---|---|---|

| Standard 1 | 0.150 | 1.0 | - |

| Standard 2 | 0.305 | 2.0 | - |

| Standard 3 | 0.448 | 3.0 | - |

| Magnesium Citrate Dibasic Sample | 0.225 | 1.5 | 15.0% |

Direct Current Plasma Atomic Emission Spectrometry (DCP-AES) for Multi-Elemental Analysis

Direct Current Plasma Atomic Emission Spectrometry (DCP-AES) is a powerful technique for simultaneous multi-elemental analysis. In this method, the sample solution is introduced into a high-temperature plasma, which excites the atoms of the constituent elements. As these excited atoms return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample.

For magnesium citrate dibasic, DCP-AES can be utilized to not only quantify the magnesium content but also to detect and quantify other metallic impurities that may be present.

Instrumentation and Procedure:

A DCP-AES instrument consists of a sample introduction system, a plasma torch, a spectrometer, and a detector. The sample is nebulized and carried into the argon plasma. The spectrometer separates the emitted light into its component wavelengths, and the detector measures the intensity of each specific wavelength.

| Element | Wavelength (nm) | Emission Intensity | Concentration (µg/g) |

|---|---|---|---|

| Magnesium (Mg) | 279.553 | 85670 | 152,300 |

| Calcium (Ca) | 393.366 | 125 | 5.2 |

| Iron (Fe) | 259.940 | 45 | 1.8 |

| Aluminum (Al) | 396.152 | 15 | 0.6 |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Determination

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique capable of detecting and quantifying trace and ultra-trace elements in a sample. nih.govpharmacophorejournal.com It combines a high-temperature inductively coupled plasma source with a mass spectrometer.

The sample solution is introduced into the argon plasma, where it is desolvated, atomized, and ionized. The resulting ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for each mass-to-charge ratio, providing a highly accurate measurement of the elemental concentrations.

For magnesium citrate dibasic, ICP-MS is invaluable for determining the presence of heavy metals and other elemental impurities that may be present at very low levels. pharmacophorejournal.com

Advantages and Sample Preparation:

The primary advantage of ICP-MS is its extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. mdpi.com Sample preparation for ICP-MS is critical to avoid contamination and typically involves digestion in high-purity acids. nih.govresearchgate.net

| Element | Mass-to-Charge Ratio (m/z) | Counts per Second (CPS) | Concentration (ng/g) |

|---|---|---|---|

| Lead (Pb) | 208 | 520 | 15.6 |

| Arsenic (As) | 75 | 180 | 5.4 |

| Cadmium (Cd) | 111 | 95 | 2.9 |

| Mercury (Hg) | 202 | 40 | 1.2 |

Microscopic and Surface Morphology Characterization

The physical characteristics of magnesium citrate dibasic, such as particle size, shape, and surface morphology, are crucial for its handling, processing, and performance in various applications.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface. ijrpr.com In SEM, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the sample produce various signals, including secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image.

For magnesium citrate dibasic, SEM analysis reveals detailed information about the crystal structure, particle size distribution, and degree of agglomeration. researchgate.net This information is vital for understanding the material's flowability, compressibility, and dissolution characteristics. Images often show that magnesium citrate powder consists of irregularly shaped particles. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a technique used for elemental analysis and mapping. advancedmicroanalytical.com When the electron beam in an SEM interacts with the sample, it can cause the ejection of inner-shell electrons from the atoms. The resulting vacancies are filled by outer-shell electrons, and in this process, characteristic X-rays are emitted. advancedmicroanalytical.com The energy of these X-rays is unique to each element, allowing for their identification.

By scanning the electron beam across the sample surface and collecting the EDX spectra at each point, a two-dimensional map of the elemental distribution can be generated. jeol.com For magnesium citrate dibasic, EDX mapping can confirm the uniform distribution of magnesium, carbon, and oxygen throughout the particles and identify any localized elemental impurities. researchgate.net

Advanced Solution-Phase Analytical Methods

The behavior of magnesium citrate dibasic in solution is of significant interest, particularly in pharmaceutical and food applications. Advanced solution-phase analytical methods can provide insights into its solubility, stability, and speciation.

One such method involves the use of ion-exchange chromatography. In this technique, a solution of magnesium citrate is passed through a column containing a cation exchange resin. This allows for the separation of the magnesium ions from the citrate ions. The eluted citrate can then be titrated to determine the total citric acid content. researchgate.net This method offers a simplified and accurate alternative to more traditional and tedious analytical procedures. researchgate.net

Furthermore, techniques like potentiometric titration can be employed to determine the pKa values of the citric acid moieties and to study the complexation of magnesium with citrate in solution. These studies are essential for understanding the bioavailability and chemical behavior of magnesium citrate dibasic under various pH conditions.

High-Performance Liquid Chromatography-Electron Spray Ionization-Mass Spectrometry (HPLC-ESI-MS) for Purity and Degradant Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the purity assessment and identification of potential degradation products of pharmaceutical compounds and supplements. conicet.gov.ar For magnesium citrate dibasic, a reversed-phase HPLC method combined with Electrospray Ionization-Mass Spectrometry (ESI-MS) offers a highly sensitive and specific approach to separate, detect, and identify the active ingredient from any process-related impurities or degradants. researchgate.netresearchgate.net

The chromatographic separation is typically achieved on a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (like ammonium acetate or ammonium formate) and an organic solvent (such as acetonitrile or methanol), run in a gradient elution mode. This allows for the effective separation of the polar citrate and its potential non-polar degradation products.

Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like citrate, converting the ions in solution into ions in the gas phase. nih.gov The mass spectrometer, operating in negative ion mode, is ideal for detecting the citrate anion and related negatively charged species. High-resolution mass spectrometry allows for the determination of the exact mass of parent and fragment ions, facilitating the identification of unknown impurities.

A typical purity analysis would involve subjecting a sample of magnesium citrate dibasic to forced degradation conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress). The stressed samples are then analyzed by HPLC-ESI-MS/MS to identify any resulting degradation products. The fragmentation patterns of the detected ions provide structural information for their characterization. researchgate.net

Table 1: Illustrative HPLC-ESI-MS Parameters for Analysis of Magnesium Citrate Dibasic

| Parameter | Condition |

| HPLC System | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3000 V |

| Scan Range | m/z 100–1000 |

| Gas | Dry Nitrogen |

| Atomization Pressure | 40 psi |

Potentiometric Titration for Dissociation Constants and Complexation Studies

Potentiometric titration is a fundamental technique used to determine the dissociation constants (pKa) of acids and bases and to study the formation of metal-ligand complexes in solution. nih.govresearchgate.net For magnesium citrate dibasic, this method is crucial for understanding the speciation of citrate and its interaction with magnesium ions at different pH values.

Citric acid is a triprotic acid (H₃Cit), meaning it has three acidic protons that dissociate at different pH values. The corresponding dissociation constants (pKa₁, pKa₂, and pKa₃) can be accurately determined by titrating a solution of citric acid with a strong base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH. scribd.com The pKa values correspond to the pH at the half-equivalence points of the titration curve. uniba.skmt.com

The complexation between magnesium ions (Mg²⁺) and citrate is also studied potentiometrically. This involves titrating a solution containing both citric acid and a magnesium salt with NaOH. The resulting titration curve will be shifted relative to the curve of citric acid alone, due to the protons released upon complex formation. By analyzing this shift using specialized software, the stability constants (log β) for the various magnesium-citrate complexes (e.g., Mg(H₂Cit)⁺, Mg(HCit), Mg(Cit)⁻) can be calculated. researchgate.net These constants quantify the strength of the interaction between magnesium and the citrate ligand.

Table 2: Dissociation Constants of Citric Acid at 25 °C

| Equilibrium | Constant | Reported Value |

| H₃Cit ⇌ H₂Cit⁻ + H⁺ | pKa₁ | 3.13 |

| H₂Cit⁻ ⇌ HCit²⁻ + H⁺ | pKa₂ | 4.76 |

| HCit²⁻ ⇌ Cit³⁻ + H⁺ | pKa₃ | 6.40 |

Note: These are generally accepted literature values and can vary slightly with temperature and ionic strength of the medium. acs.org

Spectrophotometric Methods for Ligand and Complex Quantification

UV-Visible spectrophotometry offers simple, rapid, and cost-effective methods for the quantification of both the citrate ligand and the magnesium-citrate complex.

Quantification of Citrate Ligand: A direct spectrophotometric method for determining total citrate concentration has been developed. nih.gov This method involves acidifying the sample solution with hydrochloric acid to a pH below 1.0. At this low pH, the dissociation of citric acid is suppressed, and the majority of the citrate species exist in the fully protonated form (H₃Cit). The absorbance of this species is then measured at approximately 209 nm. The method demonstrates good linearity over a concentration range of 0.5–5.0 mmol/L. nih.gov

Alternatively, an indirect colorimetric method can be used. In an acidic medium, citrate reacts with ferric ions (Fe³⁺) to form a yellow complex. This complex can undergo a photochromic reaction under illumination to produce a purple-red complex, which can be quantified spectrophotometrically at a wavelength of around 490 nm. epa.gov

Quantification of Magnesium-Citrate Complex: The quantification of the magnesium-citrate complex can be approached by measuring the concentration of magnesium. A common spectrophotometric method for magnesium involves the use of a colorimetric indicator, such as Eriochrome Black T (EBT) or o-cresolphthalein complexone. researchgate.netijpras.com In an alkaline solution (typically buffered with an ammonia-ammonium chloride buffer), magnesium ions form a colored complex with the indicator. researchgate.net The intensity of the color, which is directly proportional to the magnesium concentration, is measured at a specific wavelength (e.g., 535 nm for EBT). researchgate.net By knowing the stoichiometry of the magnesium-citrate complex, its concentration can be determined from the magnesium content.

Table 3: Example Spectrophotometric Methods for Quantification

| Analyte | Method | Reagent(s) | Wavelength (λmax) | Key Principle |

| Citrate | Direct UV | Hydrochloric Acid (to pH < 1.0) | ~209 nm | Measurement of protonated citric acid. nih.gov |

| Citrate | Indirect Colorimetric | Ferric Ions (Fe³⁺) | ~490 nm | Formation of a colored iron-citrate complex. epa.gov |

| Magnesium | Indirect Colorimetric | Eriochrome Black T, Ammonia (B1221849) Buffer | ~535 nm | Formation of a colored magnesium-indicator complex. researchgate.net |

Solid State Chemistry and Polymorphism of Magnesium Citrate Dibasic

Investigation of Hydration States and Anhydrous Forms

Magnesium citrate (B86180) dibasic is known to exist in several hydrated forms, most notably as a pentahydrate and a tetrahydrate, as well as in an anhydrous state. Each of these forms possesses distinct structural and stability characteristics.

Pentahydrate (MgHC₆H₅O₇·5H₂O): The pentahydrate of magnesium citrate dibasic is a crystalline solid that has been noted for its relative instability. researchgate.net It is sensitive to heat and humidity, which can lead to its conversion into an insoluble form. researchgate.net This instability can be a significant drawback for applications requiring long-term storage. A patented process describes the dehydration of the pentahydrate by heating it to temperatures above 70°C to produce a more stable, crystalline product with a lower water content. researchgate.net This suggests that the water of crystallization in the pentahydrate is loosely bound and can be removed under relatively mild conditions.

Tetrahydrate (C₆H₆MgO₇·4H₂O): The tetrahydrate is another well-documented form of magnesium citrate dibasic. It is described as a white or almost white, fine, hygroscopic powder. ias.ac.intga.gov.au Its molecular mass is 286 g/mol , which reduces to 214.5 g/mol for the anhydrous substance. ias.ac.intga.gov.au The tetrahydrate is soluble in water, dilute hydrochloric acid, and dilute nitric acid, but practically insoluble in ethanol (B145695). ias.ac.in A Russian patent describes a method for producing magnesium citrate tetrahydrate by reacting a 9-11% aqueous solution of citric acid with metallic magnesium. iucr.org The final product is characterized as Mg₃(C₆H₅O₇)₂·4H₂O. iucr.org

Anhydrous Form (C₆H₆MgO₇): The anhydrous form of magnesium citrate dibasic is a white crystalline powder. researchgate.net It is known for its low hygroscopicity, which contributes to its stability over time. researchgate.net This property makes the anhydrous form a preferred choice in applications where moisture sensitivity is a concern.

A summary of the key properties of these forms is presented in the table below.

| Property | Pentahydrate | Tetrahydrate | Anhydrous |

| Appearance | Crystalline solid researchgate.net | White or almost white, fine hygroscopic powder ias.ac.intga.gov.au | White crystalline powder researchgate.net |

| Stability | Unstable, sensitive to heat and humidity researchgate.net | More stable than the pentahydrate | Stable, low hygroscopicity researchgate.net |

| Solubility | Soluble in water researchgate.net | Soluble in water, dilute acids; insoluble in ethanol ias.ac.in | - |

| Molecular Formula | MgHC₆H₅O₇·5H₂O | C₆H₆MgO₇·4H₂O | C₆H₆MgO₇ |

Relative humidity is a critical factor influencing the stability of the different hydrated forms of magnesium citrate dibasic. The pentahydrate, in particular, is sensitive to humid conditions, which can accelerate its conversion to an insoluble form. researchgate.net The process of dehydrating the pentahydrate to a more stable form with less than five molecules of water of crystallization is a direct response to this instability. researchgate.net This dehydrated form exhibits enhanced stability even under humid conditions. researchgate.net The hygroscopic nature of the tetrahydrate also indicates its tendency to interact with atmospheric moisture. ias.ac.intga.gov.au Conversely, the anhydrous form is noted for its low hygroscopicity, suggesting greater stability in environments with fluctuating humidity. researchgate.net

Crystalline and Amorphous Solid Forms

Magnesium citrate dibasic can exist in both crystalline and amorphous solid forms. The crystalline forms are characterized by a regular, repeating arrangement of atoms in a crystal lattice, while the amorphous form lacks this long-range order.

The formation of amorphous magnesium citrate can be influenced by the preparation method. A Japanese patent describes a method for producing an amorphous, water-soluble magnesium citrate hydrate (B1144303) by spray-drying or low-temperature vacuum drying a reaction solution of citric acid and a magnesium source. google.comamericanpharmaceuticalreview.com This rapid removal of solvent prevents the molecules from organizing into a crystalline lattice, resulting in an amorphous solid. americanpharmaceuticalreview.com The patent notes that while various crystalline forms of magnesium citrate with different numbers of water molecules exist, the highly water-soluble form is an amorphous substance. americanpharmaceuticalreview.com The instability of the crystalline pentahydrate can also lead to the formation of an insoluble, potentially amorphous, precipitate upon standing. researchgate.net

Detailed crystallographic data for different polymorphs of what is strictly defined as "dibasic magnesium citrate" is limited in the readily available scientific literature. However, a comprehensive study on the crystal structures of magnesium hydrogen citrate dihydrate, Mg(HC₆H₅O₇)(H₂O)₂, and bis(dihydrogen citrato)magnesium, Mg(H₂C₆H₅O₇)₂, provides valuable insights into the coordination and conformation of magnesium citrates. nih.govresearchgate.netresearchgate.net

In magnesium hydrogen citrate dihydrate , the magnesium cation is six-coordinate, forming an octahedral geometry. nih.govresearchgate.net The ligands are three carboxylate oxygen atoms, the citrate hydroxyl group, and two water molecules. nih.gov The citrate anion in this structure adopts a trans, trans-conformation. nih.govresearchgate.netresearchgate.net The MgO₆ coordination polyhedra are isolated within the crystal structure. researchgate.netresearchgate.net

In bis(dihydrogen citrato)magnesium , the magnesium cation also has an octahedral coordination. researchgate.netresearchgate.net However, in this structure, the citrate anion is in a trans, gauche-conformation and chelates to the magnesium cation through two carboxylate oxygen atoms. researchgate.netresearchgate.net A key difference is that in this polymorph, the MgO₆ coordination polyhedra share edges to form chains. researchgate.netresearchgate.net

Strong hydrogen bonding plays a significant role in the crystal structures of these magnesium citrates. nih.govresearchgate.netresearchgate.net

| Feature | Magnesium Hydrogen Citrate Dihydrate | Bis(dihydrogen citrato)magnesium |

| Citrate Conformation | trans, trans nih.govresearchgate.netresearchgate.net | trans, gauche researchgate.netresearchgate.net |

| Mg Coordination | Octahedral nih.govresearchgate.net | Octahedral researchgate.netresearchgate.net |

| MgO₆ Polyhedra | Isolated researchgate.netresearchgate.net | Edge-sharing chains researchgate.netresearchgate.net |

| Chelation | Triple chelation nih.gov | Double chelation researchgate.net |

Kinetics and Thermodynamics of Phase Transitions

Specific experimental data on the kinetics and thermodynamics of phase transitions for magnesium citrate dibasic are not extensively reported in the publicly available scientific literature. However, general principles of solid-state chemistry can be applied to understand these transformations.

The conversion of a hydrated form to a lower hydrate or an anhydrous form is an endothermic process, as energy is required to break the bonds between the water molecules and the magnesium citrate molecule. The rate of this dehydration is dependent on factors such as temperature, water vapor pressure, and the particle size of the material. researchgate.net For instance, the dehydration of nedocromil (B1678009) magnesium pentahydrate, another magnesium salt, was found to be a nucleation-controlled process, with the rate increasing with decreasing water vapor pressure. researchgate.net

The transition between different crystalline polymorphs is governed by their relative thermodynamic stability. At a given temperature and pressure, the polymorph with the lowest Gibbs free energy will be the most stable. The kinetics of the transformation from a metastable to a stable form can be very slow, allowing the metastable form to exist for extended periods.

The formation of an amorphous phase from a crystalline hydrate, as seen with the pentahydrate of magnesium citrate dibasic, can be considered a solid-state decomposition reaction. The kinetics of such a transformation would likely be influenced by the initial crystal defects and the ambient temperature and humidity.

Crystallization Kinetics and Mechanisms

The crystallization of magnesium citrate dibasic involves the nucleation and subsequent growth of crystals from a supersaturated solution. The kinetics of this process—how fast nucleation and growth occur—are fundamental to controlling the final crystal size, shape, and polymorphic form.

Nucleation and Growth Mechanisms: The formation of magnesium citrate crystals follows the general principles of crystallization, which can be influenced by factors such as supersaturation, temperature, pH, and the presence of seed crystals. The nucleation can be either primary (spontaneous formation of new crystals) or secondary (induced by existing crystals). For citrates in general, understanding and controlling these mechanisms is crucial for preventing issues like the formation of excessively fine crystals. dntb.gov.ua

While detailed kinetic studies specifically on magnesium citrate dibasic are not extensively available in peer-reviewed literature, research on related citrate compounds suggests that the process is complex. For instance, the nucleation and growth of organic acids like zinc and magnesium citrate can be influenced by the formation of precursor fibers. dntb.gov.uamdpi.com

Influence of External Fields: Recent advancements have shown that external energy sources can significantly influence the crystallization kinetics of magnesium citrate. The application of ultrasonic and microwave techniques has been found to accelerate the crystallization process. mdpi.com Ultrasound can enhance the dissolution rate of the magnesium source (like magnesium oxide) and promote the reaction with citric acid through cavitation. patsnap.com Microwaves can rapidly and uniformly heat the solution, which speeds up the molecular collisions and facilitates faster crystal nucleation. patsnap.com The combined use of these technologies has been reported to dramatically reduce the nucleation induction time for magnesium citrate from 3–4 hours to as little as 6–10 minutes. researchgate.net

A patented method highlights specific parameters for this accelerated crystallization:

| Parameter | Value |

| Magnesium Source | Magnesium Oxide |

| Citric Acid Solution | 10-20% mass fraction |

| Ultrasonic Power | 100W |

| Microwave Power | 300W |

| Reaction Temperature | 70°C |

| Reaction Time | 6 minutes |

| Crystallization Temp. | 10°C |

| Crystallization Time | 10 minutes |

| This table is based on data from a patent describing a production method for magnesium citrate. patsnap.com |

This rapid crystallization method is advantageous as it can reduce the entrainment of unreacted components, thereby improving the purity of the final magnesium citrate product. patsnap.com

Solvent-Mediated Polymorphic Transformations

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties. Solvent-mediated polymorphic transformation is a phenomenon where a less stable crystalline form (metastable) converts into a more stable form in the presence of a solvent. This process involves the dissolution of the metastable polymorph followed by the nucleation and growth of the more stable polymorph.

Different forms of magnesium citrate, particularly various hydrates, are known to exist. These include the dihydrate, tetrahydrate, nonahydrate, and a 14-hydrate. mdpi.comnih.govmeixi-mgo.comtga.gov.au The specific hydrate form that crystallizes can be influenced by factors like temperature and the solvent system used. For example, the transition between an anhydrous form and a dihydrate to a tetrahydrate has been noted for some citrates, which can occur through solvent-mediated transformation. mdpi.com

While the general principles of solvent-mediated polymorphic transformations are well-established, specific research detailing these transformations for magnesium citrate dibasic is limited. The choice of solvent is critical as it affects the solubility of different polymorphs. A solvent in which a metastable form is more soluble will facilitate its dissolution, creating a supersaturated solution with respect to the more stable, less soluble form, thus driving the transformation.

General research on crystal habit modification indicates that solvent-crystal interactions at specific faces can either inhibit or promote growth in certain directions, altering the crystal's shape. rsc.orgresearchgate.net This principle also applies to polymorphic transformations, where the solvent can influence the kinetics of nucleation and growth of the new, stable polymorph. For magnesium citrate, which is soluble in water but practically insoluble in ethanol, the choice of aqueous or mixed-solvent systems would be expected to play a significant role in any potential polymorphic transformations. meixi-mgo.comtga.gov.au

Role of Impurities in Polymorph Selection

Impurities present during crystallization can have a profound effect on the outcome, influencing the nucleation rate, growth kinetics, crystal habit, and in some cases, determining which polymorph crystallizes. Impurities can act as inhibitors or promoters for the nucleation of a specific crystal form.

In the context of magnesium citrate dibasic, the synthesis process itself can introduce impurities. A detailed study on the crystal structure of magnesium hydrogen citrate dihydrate, Mg(HC₆H₅O )(H₂O)₂, involved its synthesis by reacting citric acid with a magnesium carbonate source in water. nih.gov During the refinement of the crystal structure from powder diffraction data, the presence of an impurity was identified.

Identified Impurity in Magnesium Citrate Dibasic Synthesis

| Impurity | Concentration (wt%) | Source of Identification |

| Citric Acid | 12.2% | Rietveld refinement of synchrotron X-ray powder diffraction data |

| Data from the crystallographic study of magnesium hydrogen citrate dihydrate. nih.gov |

The presence of excess citric acid as an impurity is a direct consequence of the synthesis route. While this particular study focused on identifying and quantifying the impurity for accurate structural analysis, it highlights a common scenario. nih.gov Such impurities can interact with the crystal surfaces of the forming solid. Depending on the stereochemical and energetic match, an impurity molecule might adsorb onto a growing crystal face of a specific polymorph and inhibit its growth. This kinetic effect can allow a different, faster-growing polymorph to dominate, even if it is not the most thermodynamically stable form under those conditions.

Furthermore, incidental impurities such as other metal cations (e.g., calcium) or anions (e.g., sulfates) can be present in the raw materials. tga.gov.au For example, one synthesis of a magnesium citrate compound used a starting material that was predominantly magnesian calcite, containing calcium as an impurity. nih.goviucr.org Although the direct impact of these specific impurities on the polymorph selection of magnesium citrate dibasic has not been documented, studies on other systems have shown that even small amounts of ionic impurities can significantly alter crystallization pathways.

Complexation Chemistry and Solution Behavior of Magnesium Citrate Dibasic

pH-Dependent Dissociation Equilibria and Speciation

The speciation of magnesium citrate (B86180) in an aqueous environment is intrinsically linked to the protonation state of the citrate ligand, which is in turn dictated by the pH of the solution. Citric acid is a tricarboxylic acid, meaning it can donate three protons. The varying degrees of deprotonation of citric acid at different pH levels directly influence its ability to bind with magnesium ions.

Determination of Protonation Constants of Citrate Ligands

The protonation constants (pKa values) of citric acid are crucial for understanding its behavior in solution. These constants represent the pH at which a specific acidic group on the molecule is half-dissociated. Citric acid (H₃Cit) has three successive dissociation steps, each with a corresponding pKa value. These values have been determined through various methods, including potentiometric titrations.

The dissociation equilibria are as follows:

H₃Cit ⇌ H₂Cit⁻ + H⁺ (pKa₁) H₂Cit⁻ ⇌ HCit²⁻ + H⁺ (pKa₂) HCit²⁻ ⇌ Cit³⁻ + H⁺ (pKa₃)

The accepted pKa values for citric acid at 25°C and zero ionic strength are presented in the table below. libretexts.org These values indicate that solutions of citric acid can act as buffer solutions over a wide pH range, from approximately 2 to 8.

| Dissociation Step | Equilibrium | pKa Value | Ka Value |

| First | H₃Cit ⇌ H₂Cit⁻ + H⁺ | 3.128 | 7.45 x 10⁻⁴ |

| Second | H₂Cit⁻ ⇌ HCit²⁻ + H⁺ | 4.761 | 1.73 x 10⁻⁵ |

| Third | HCit²⁻ ⇌ Cit³⁻ + H⁺ | 6.396 | 4.02 x 10⁻⁷ |

Table 1: Protonation Constants of Citric Acid at 25°C libretexts.org

Modeling of Magnesium-Citrate Speciation in Aqueous Solutions

The speciation of magnesium-citrate complexes in an aqueous solution is highly dependent on the pH. As the pH of the solution increases, the citrate ion becomes progressively deprotonated, leading to the formation of different magnesium-citrate species. In biological systems, which typically have a pH around 7, the predominant species are the citrate ion (Cit³⁻) and the mono-hydrogen citrate ion (HCit²⁻).

At lower pH values, the formation of magnesium-citrate complexes is less significant. wikipedia.org However, as the pH rises, the increasing concentration of the more deprotonated citrate species favors the formation of complexes with magnesium ions. Computer models have been used to predict the ligand speciation and solubility of magnesium and other divalent metals in various solutions. These models indicate that in many biological fluids, a significant portion of soluble magnesium is complexed with citrate.

Ligand Binding and Coordination Modes

The interaction between the citrate ligand and the magnesium ion involves the formation of coordinate bonds, leading to chelate complexes. The geometry and stability of these complexes are determined by the way the citrate ion binds to the magnesium ion.

Tridentate Chelation of Citrate with Magnesium Ions

In many magnesium-citrate complexes, the citrate ligand acts as a tridentate chelate. This means that it binds to the magnesium ion through three of its atoms simultaneously. Specifically, the citrate ion can coordinate with the magnesium ion through two of its carboxylate oxygen atoms and the oxygen atom of its hydroxyl group. nih.gov This mode of binding results in the formation of stable five- and six-membered chelate rings, which is entropically favored.

Formation of Inner-Sphere and Outer-Sphere Complexes

Magnesium-citrate complexes can exist as both inner-sphere and outer-sphere complexes. In an inner-sphere complex , the citrate ligand is directly bonded to the magnesium ion, with no water molecules in between. wikipedia.org This direct coordination leads to a more stable complex.

Conversely, in an outer-sphere complex , the magnesium ion and the citrate ligand are separated by at least one layer of water molecules. The interaction in this case is primarily electrostatic, occurring through hydrogen bonds between the hydrated magnesium ion ([Mg(H₂O)₆]²⁺) and the citrate ion. The formation of outer-sphere complexes is particularly common for magnesium due to its high affinity for water molecules. nih.gov

Investigation of Coordination Geometry and Number

In its complexes with citrate, the magnesium ion typically exhibits a coordination number of six, resulting in an octahedral coordination geometry. nih.goviucr.orgnih.gov This means that the magnesium ion is surrounded by six atoms from the coordinating ligands.

In the case of inner-sphere complexes, these six positions can be occupied by a combination of atoms from the citrate ligand(s) and water molecules. For example, in magnesium hydrogen citrate dihydrate, the magnesium ion is coordinated to three oxygen atoms from one citrate anion (one from each of the two carboxylate groups and one from the hydroxyl group) and two water molecules, completing the octahedral geometry. iucr.org In other structures, the coordination sphere of the magnesium ion can be completed by atoms from adjacent citrate molecules.

Even in outer-sphere complexes where the magnesium ion exists as the hexaaquomagnesium ion, [Mg(H₂O)₆]²⁺, the central magnesium atom maintains a six-coordinate, octahedral geometry. nih.gov

Thermodynamic Parameters of Complex Formation

The stability of the magnesium citrate dibasic complex in solution is governed by fundamental thermodynamic principles. The interplay of enthalpy and entropy changes upon complexation dictates the spontaneity and strength of the interaction between magnesium ions and citrate ions.

Determination of Formation Constants (K_f)